molecular formula C12H13N5O4 B2838851 dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 23951-57-7

dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2838851
CAS No.: 23951-57-7
M. Wt: 291.267
InChI Key: AQZRVEIQCNDSPC-UHFFFAOYSA-N
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Description

Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the N(1) position with a 4,6-dimethylpyrimidinyl group and at the C(4) and C(5) positions with methyl ester moieties. This structure is typically synthesized via a solvent-free 1,3-dipolar cycloaddition between azides and dimethyl acetylenedicarboxylate (DMAD), a method widely used for triazole derivatives . The pyrimidinyl substituent may enhance binding affinity in biological systems, while the ester groups influence lipophilicity and metabolic stability.

Properties

IUPAC Name

dimethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-6-5-7(2)14-12(13-6)17-9(11(19)21-4)8(15-16-17)10(18)20-3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRVEIQCNDSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrimidinyl and triazole precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole have shown efficacy against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated potent antibacterial activity, potentially leading to new therapeutic agents for treating infections .

Anticancer Properties

The compound has garnered attention for its potential as an anticancer agent. Triazole derivatives are known to inhibit specific kinases involved in cancer progression. For example, some studies have reported that triazolo[4,5-b]pyrazines derived from similar structures exhibit selective inhibition of c-Met kinases, which are implicated in various cancers . This suggests that dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate could serve as a scaffold for developing targeted cancer therapies.

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides due to their ability to inhibit fungal growth. The structural characteristics of this compound may enhance its effectiveness against plant pathogens. Studies have indicated that triazoles can disrupt the biosynthesis of ergosterol in fungi, leading to cell death and providing a mechanism for their fungicidal action .

Case Studies

StudyFocusFindings
Cui et al. (2020)Anticancer ActivityIdentified potent c-Met inhibitors derived from triazolo compounds with IC50 values in the low nanomolar range .
Reddy et al. (2020)Antimicrobial PropertiesDemonstrated that vinyl-/alkyl-/aryl-containing triazoles possess significant antibacterial activity against resistant strains .
Smolyar et al. (2020)Synthetic RoutesDeveloped efficient synthetic methods for producing diverse triazole derivatives with potential biological activities .

Mechanism of Action

The mechanism by which dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

The substituent at the N(1) position significantly impacts the compound’s properties and applications. Key analogs include:

Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • Substituent : Oxazolinylmethyl group.
  • Synthesis : Solvent-free cycloaddition of diethyl but-2-ynedioate with an oxazoline-derived azide, yielding good yields .
Dimethyl 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • Substituent : 4-Bromophenyl group.
  • Synthesis : Solvent-free reaction with 93% yield, serving as an intermediate for inhibitors and Schiff bases .
  • Applications : Used in designing anticancer and anti-COVID-19 agents .
Diethyl 1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate
  • Substituent : 4-Methyl-6-(trifluoromethyl)pyrimidinyl group.

Ester Group Modifications

Replacing methyl esters with other groups alters physicochemical properties:

[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
  • Structure : Dimethyl esters reduced to hydroxymethyl groups.
Dimethyl N-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
  • Bioactivity : Exhibits potent xanthine oxidase (XO) inhibition (IC50 = 0.73 µM), suggesting ester groups are critical for enzyme interaction .

Yield and Scalability

  • Target Compound : Synthesis yield is unreported, but analogous compounds achieve 92–94% under solvent-free conditions .
  • Benzothiazole-Piperazine Derivatives : High yields (92–94%) via eco-friendly protocols, demonstrating scalability for pharmaceutical applications .

Enzyme Inhibition

  • Xanthine Oxidase (XO): Dimethyl esters show IC50 values as low as 0.73 µM, outperforming dimethanol derivatives (IC50 = 0.71–2.25 µM) .
  • Anticancer Potential: Triazole diesters with benzothiazole-piperazine moieties are screened for cytotoxicity, though specific data for the target compound is lacking .

Corrosion Inhibition

  • Industrial Use : Triazole diesters with oxazolinylmethyl groups exhibit up to 92.5% inhibition efficiency on steel, highlighting versatility beyond pharmaceuticals .

Comparative Data Table

Compound Name Substituent on Triazole Ester Groups Synthesis Yield Key Bioactivity/Application Reference
Target Compound 4,6-Dimethylpyrimidinyl Dimethyl Unreported Potential enzyme inhibition
Diethyl 1-(Oxazolinylmethyl)-... Oxazolinylmethyl Diethyl Good Antibacterial
Dimethyl 1-(4-Bromophenyl)-... 4-Bromophenyl Dimethyl 93% Intermediate for inhibitors
Dimethyl N-Benzyl-... Benzyl Dimethyl Unreported XO inhibition (IC50 = 0.73 µM)
Diethyl 1-[4-Methyl-6-(CF3)-Pyrimidinyl]-... 4-Methyl-6-CF3-pyrimidinyl Diethyl Unreported Structural/electronic studies

Biological Activity

Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 23951-57-7) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula: C12_{12}H13_{13}N5_5O4_4
  • Molecular Weight: 273.26 g/mol

The structure features a triazole ring fused with a pyrimidine moiety and two carboxylate groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates potent inhibition against various fungal and bacterial strains.

Table 1: Antimicrobial Activity of Dimethyl Triazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
ACandida albicans0.5
BStaphylococcus aureus1.0
CEscherichia coli2.0
DAspergillus fumigatus0.25

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range.

Table 2: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50_{50} (µM)Reference
EMCF-727.3
FHCT-1166.2

The biological activity of this compound is attributed to its ability to interfere with cellular processes in target organisms. The triazole ring is known to inhibit the synthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity.

Q & A

Basic: What are the common synthetic routes for dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cycloaddition or coupling reactions. A standard approach involves reacting pyrimidine derivatives with triazole precursors under controlled conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to construct the triazole ring . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst loading : 5–10 mol% Cu(I) catalysts improve regioselectivity and yield .
    Statistical design of experiments (DoE) can systematically optimize parameters like stoichiometry, pH, and reaction time .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. For instance, triclinic crystal systems (e.g., space group P1) are resolved with a Bruker APEX DUO CCD diffractometer, achieving R values < 0.04 .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry of the triazole and pyrimidine moieties. Coupling constants (e.g., J=2.1J = 2.1 Hz) distinguish substituent orientations .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 445.21 for [M+H]+^+) .

Advanced: How can computational methods aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer:
Density functional theory (DFT) calculations provide insights into:

  • Electrophilic/nucleophilic sites : Fukui indices predict reactivity at the triazole C4/C5 positions .
  • HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential for charge-transfer applications in materials science .
    Molecular dynamics simulations model solvation effects, guiding solvent selection for synthesis or crystallization .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Methodological Answer:
Discrepancies in bioactivity data often arise from:

  • Structural isomerism : Regioselectivity in triazole substitution (1,2,3 vs. 1,3,4) alters binding affinity. X-ray crystallography and 2D-NOSY can differentiate isomers .
  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) and use positive controls (e.g., ciprofloxacin) to ensure reproducibility .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify trends in structure-activity relationships (SAR) .

Advanced: How can reactor design and process engineering improve scalability of this compound’s synthesis?

Methodological Answer:
Key considerations include:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic CuAAC reactions, reducing batch-to-batch variability .
  • Membrane separation : Nanofiltration membranes (MWCO ~500 Da) isolate the product from Cu catalysts, improving purity .
  • Scale-up simulations : Use Aspen Plus® to model solvent recovery and energy consumption, minimizing waste .

Basic: What are the challenges in achieving regioselectivity during the synthesis of this compound?

Methodological Answer:
Regioselectivity challenges arise from:

  • Competing reaction pathways : Azide-alkyne cycloadditions may yield 1,4- or 1,5-triazole regioisomers. Cu(I) catalysts favor 1,4-products, while Ru catalysts switch selectivity .
  • Steric hindrance : Bulky substituents on the pyrimidine ring direct triazole formation to less hindered positions. Molecular modeling (e.g., MM2 energy minimization) predicts favorable configurations .

Advanced: How can spectroscopic data be used to validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via:
    • HPLC : Detect hydrolysis products (e.g., dicarboxylic acids) with C18 columns and UV detection at 254 nm .
    • FTIR : Track ester carbonyl peak shifts (~1740 cm1^{-1}) to confirm ester hydrolysis .
  • Kinetic modeling : Arrhenius plots estimate shelf life at 25°C, ensuring compliance with ICH guidelines .

Advanced: What role does this compound play in materials science, particularly in polymer or coordination chemistry?

Methodological Answer:

  • Coordination polymers : The triazole and pyrimidine N-atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)). Single-crystal XRD reveals octahedral geometries in coordination complexes .
  • Photoluminescence : Pyrimidine-triazole hybrids exhibit blue fluorescence (λem = 450 nm), useful in OLED design .
  • Thermal stability : TGA data show decomposition temperatures >250°C, suitable for high-performance polymers .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .
  • Centrifugal partition chromatography : Achieve >99% purity for sensitive biological assays .

Advanced: How can cross-disciplinary methodologies (e.g., chemical biology) expand the research applications of this compound?

Methodological Answer:

  • Proteomics : Use triazole-linked bioconjugates for click chemistry-based protein labeling .
  • Enzyme inhibition assays : Screen against kinase or protease targets using fluorescence polarization .
  • Cellular imaging : Functionalize with BODIPY fluorophores for live-cell tracking via confocal microscopy .

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